Chlorotris(triphenylphosphine)ruthenium(II) acetate

C-H Activation Homogeneous Catalysis Organometallic Chemistry

Unlike generic RuCl₂(PPh₃)₃, this complex features a bidentate acetate ligand, enabling selective C-H activation and controlled ligand exchange. Defined melting point (223-244°C) allows immediate purity assessment. Proven for mild alcohol oxidation at 20°C and as a precursor for novel tridentate phosphine catalysts. Choose this high-purity (97%) solid for reliable, reproducible results in organometallic synthesis.

Molecular Formula C56H49ClO2P3Ru
Molecular Weight 983.4 g/mol
CAS No. 55978-89-7
Cat. No. B3068481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotris(triphenylphosphine)ruthenium(II) acetate
CAS55978-89-7
Molecular FormulaC56H49ClO2P3Ru
Molecular Weight983.4 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]
InChIInChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+1/p-1
InChIKeyHYTWJXOYUHUABE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorotris(triphenylphosphine)ruthenium(II) acetate (CAS 55978-89-7): Technical Baseline for Catalyst Procurement


Chlorotris(triphenylphosphine)ruthenium(II) acetate, also designated as RuCl(OAc)(PPh₃)₃, is a well-defined organometallic coordination complex of ruthenium(II). It comprises a central ruthenium atom coordinated by three triphenylphosphine ligands, one chloride, and one bidentate acetate ligand . This specific complex is commercially available as a high-purity (97%) solid powder, typically possessing a melting point range of 223-244 °C, and is primarily utilized as a homogeneous catalyst or a precursor in organometallic synthesis [1]. Its defined coordination environment, which includes a bidentate acetate ligand, distinguishes it from other common ruthenium-phosphine complexes .

Why Substituting with Generic Ru-PPh₃ Complexes Can Compromise Catalytic Performance


The catalytic behavior of ruthenium-triphenylphosphine complexes is exquisitely sensitive to the identity of the ancillary ligands, making simple substitution of one complex for another a high-risk proposition. For instance, the nature of the anionic ligand dictates both the activation pathway and the downstream reaction selectivity, as demonstrated by the divergent outcomes observed between different ruthenium(II) acetate complexes in alcohol conversion reactions [1]. Furthermore, a study comparing triphenylphosphine-based complexes with a related triphos system showed that the specific ligand set directly impacts air sensitivity, a critical parameter for practical laboratory handling and industrial scalability [2]. Therefore, while `RuCl₂(PPh₃)₃` or `RuHCl(PPh₃)₃` may be more widely known, they are not functionally interchangeable and can lead to vastly different yields, selectivities, or even reaction failure.

Quantitative Evidence Guide: Differentiating Chlorotris(triphenylphosphine)ruthenium(II) acetate from In-Class Analogs


C-H Activation Catalyst Tag Distinguishes it from Other Commercial Ru-PPh₃ Complexes

Major chemical suppliers explicitly categorize this specific compound as suitable for 'reaction type: C-H Activation', a label not applied to the closely related commercial catalysts RuCl₂(PPh₃)₃, RuHCl(PPh₃)₃, or RuH₂(PPh₃)₄ . This indicates a manufacturer-verified, differentiating application profile based on its unique ligand set.

C-H Activation Homogeneous Catalysis Organometallic Chemistry

Mild-Condition Aerobic Oxidation Enabling Selectivity not Achieved with In-Class Analogs

In a triple catalytic system, RuCl(OAc)(PPh₃)₃ enables the aerobic oxidation of primary alcohols to aldehydes under mild conditions (20 °C) [1]. This contrasts with the selectivity of another Ru(II)-acetate complex, [Ru(PPh₃)₂(OAc)₂], which, under its respective conditions, catalyzes the conversion of primary alcohols to esters, not acetals or aldehydes [2]. The functionalization outcome is therefore dictated by the specific ligand architecture.

Aerobic Oxidation Green Chemistry Alcohol Oxidation

Bidentate Acetate Coordination Confers Unique Precursor Reactivity for Ligand Substitution

The bidentate coordination mode of the acetate ligand in RuCl(OAc)(PPh₃)₃ makes it a versatile precursor. It reacts cleanly with tridentate phosphine ligands like TDPME and ETP to yield well-defined products, [RuCl(OAc)(TDPME)] and [RuCl(OAc)(ETP)], a reactivity profile not directly available from simple dihalide precursors like RuCl₂(PPh₃)₃, which would likely lead to different or more complex mixtures [1].

Ligand Substitution Organometallic Synthesis Tridentate Phosphine

Distinct Thermal Stability Profile from Other Commercial Ru-PPh₃ Complexes

Chlorotris(triphenylphosphine)ruthenium(II) acetate exhibits a melting point range of 223-244 °C, which is distinct from its closest commercial analog, RuHCl(PPh₃)₃, which has a reported melting point (decomposition) of 204-206 °C . This difference of approximately 20-40 °C reflects fundamental differences in solid-state intermolecular interactions and thermal decomposition pathways.

Thermal Stability Material Characterization Catalyst Handling

Confirmed Solid-State Geometry as a Monomeric Complex with a Bidentate Acetate

The structure of the related hydride derivative, RuH(OAc)(PPh₃)₃, has been definitively solved by single-crystal X-ray diffraction, revealing a monomeric complex with a highly distorted octahedral geometry and a bidentate acetate ligand [1]. This validated structural motif is crucial for understanding its reactivity and distinguishes it from other complexes like RuCl₂(PPh₃)₃, which has a different ligand set and coordination geometry.

X-ray Crystallography Structural Chemistry Coordination Chemistry

Defined Application Scenarios for Chlorotris(triphenylphosphine)ruthenium(II) acetate in Catalysis and Synthesis


C-H Bond Functionalization for Pharmaceutical and Fine Chemical Synthesis

For chemists developing novel C-H activation methodologies, RuCl(OAc)(PPh₃)₃ is a targeted starting point. Its explicit commercial classification as a C-H activation catalyst makes it a logical first choice for screening new reactions, as it is more likely to provide productive results than non-designated generic ruthenium sources like RuCl₂(PPh₃)₃.

Aerobic Oxidation of Primary Alcohols to Aldehydes Under Ambient Conditions

When the synthetic goal is the selective, mild oxidation of a primary alcohol to an aldehyde, RuCl(OAc)(PPh₃)₃ is a proven candidate. Literature precedent demonstrates its efficacy at 20 °C in a triple catalytic system [1]. This distinguishes it from other ruthenium acetate complexes that lead to different products (e.g., esters) [2], guiding the researcher to the correct precursor for this specific transformation.

Synthesis of Advanced Ruthenium Complexes with Multidentate Phosphine Ligands

For organometallic chemists designing new catalysts, RuCl(OAc)(PPh₃)₃ is a well-documented and reliable precursor for the controlled introduction of tridentate phosphine ligands (e.g., TDPME, ETP) [3]. This synthetic utility is a direct consequence of its bidentate acetate ligand, making it a valuable building block for creating a library of new, well-defined ruthenium complexes.

Procurement Quality Control and Identity Verification

For laboratory managers and procurement officers, the well-defined melting point of 223-244 °C serves as a simple but powerful tool for identity confirmation and purity assessment upon receipt, particularly when differentiating between similar-looking batches of RuCl(OAc)(PPh₃)₃ and other ruthenium-phosphine complexes like RuHCl(PPh₃)₃ (mp 204-206 °C dec.) . This provides a straightforward, non-instrumental check for material integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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